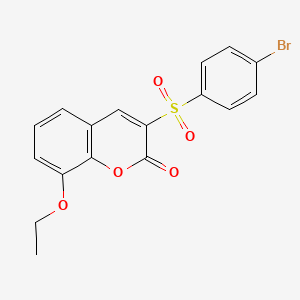
3-(4-Bromophenyl)sulfonyl-8-ethoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Bromophenyl)sulfonyl-8-ethoxychromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products, particularly flavonoids . It also has a 4-bromophenylsulfonyl group, which is a common moiety in many synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The bromophenylsulfonyl group could potentially undergo substitution reactions, while the chromen-2-one group could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Environmental Safety and Biodegradability
Studies on surfactants, including sulfonate-based compounds, focus on their environmental safety, biodegradability, and the process for conducting risk assessments for chemicals with wide dispersive use. Research demonstrates that certain surfactants, despite their high volume use and release into aquatic environments, do not pose adverse impacts on aquatic or sediment environments at current levels of use. This research highlights the importance of understanding environmental fate and toxicity for sustainable chemical management (Cowan-Ellsberry et al., 2014).
Antioxidant Activity Analysis
The determination of antioxidant activity is critical in various fields, including food engineering and pharmacology. Analytical methods for assessing antioxidant capacities, such as the ORAC and DPPH tests, are essential for evaluating the protective effects of compounds against oxidative stress. These methods rely on spectrophotometry to monitor reactions, offering insights into the antioxidant potential of complex samples, which could be applicable to studying the antioxidative properties of compounds like 3-(4-Bromophenyl)sulfonyl-8-ethoxychromen-2-one (Munteanu & Apetrei, 2021).
Pharmaceutical Applications of Sulfonamide Inhibitors
Sulfonamide compounds are significant for their antibacterial properties and are found in various clinically used drugs. They serve as inhibitors for a wide range of enzymes and receptors, demonstrating their versatility in drug development. The exploration of sulfonamide inhibitors for conditions like cancer, glaucoma, and inflammation underlines the potential pharmaceutical applications of sulfonyl-containing compounds (Gulcin & Taslimi, 2018).
Synthesis and Application in Organic Chemistry
Research into the practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, indicates the importance of developing efficient synthesis methods. These studies provide insights into the challenges and opportunities in synthesizing bromophenyl and ethoxychromen derivatives, which could be relevant for the synthesis of this compound (Qiu et al., 2009)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWAVKWZVPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


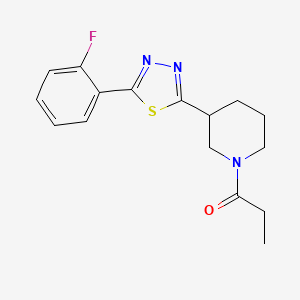
![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)
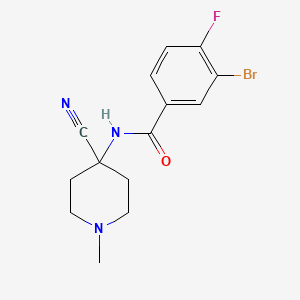
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)
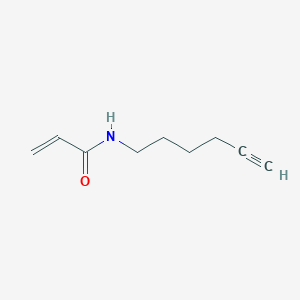
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)
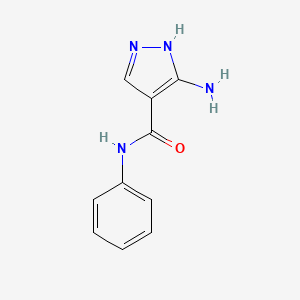
![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)

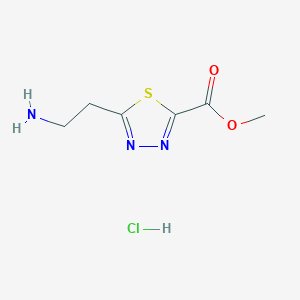
![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)